[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features an imidazole ring and a pyridine ring, connected by a propyl chain, and is often studied for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.
Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction, often using a halogenated propyl derivative.
Formation of the Pyridine Derivative: The pyridine ring is synthesized separately, usually through a condensation reaction involving a ketone and an amine.
Coupling of the Imidazole and Pyridine Derivatives: The two derivatives are coupled through a nucleophilic substitution reaction, forming the final compound.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine: The base form of the compound without the dihydrochloride salt.
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine monohydrochloride: A similar compound with a different salt form.
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine sulfate: Another salt form with different properties.
Uniqueness
The uniqueness of [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of both imidazole and pyridine rings, along with the propyl chain, allows for unique interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(6-methylpyridin-2-yl)methyl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-12-4-2-5-13(16-12)10-14-6-3-8-17-9-7-15-11-17;;/h2,4-5,7,9,11,14H,3,6,8,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGMFUKVYZKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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